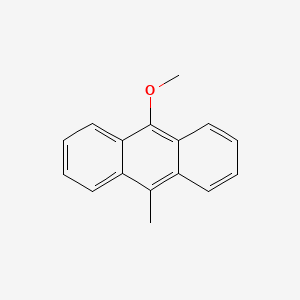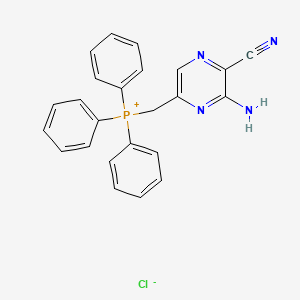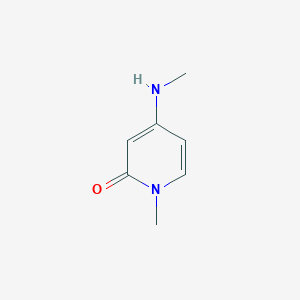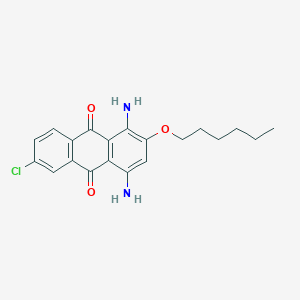
8-(Trifluoromethyl)phenanthridine-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)phenanthridin-6(5H)-one typically involves the reaction of 2-isocyanobiphenyls with diarylphosphine oxides under photocatalytic conditions. This method is efficient and operates under mild, metal-free conditions using Rose Bengal as a catalyst and air as a terminal oxidant . Another method involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents, providing phenanthridine derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for phenanthridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit enhanced biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)phenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as DNA-binding agents and fluorescent dyes.
Medicine: Phenanthridine derivatives have shown promise as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes like topoisomerases, further contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: The parent compound, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine with similar biological activities.
Nitidine Chloride: A natural phenanthridine derivative with anticancer properties.
NK109: A synthetic phenanthridine derivative with antitumor effects
Uniqueness: 8-(Trifluoromethyl)phenanthridin-6(5H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to other phenanthridine derivatives .
Eigenschaften
Molekularformel |
C14H8F3NO |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)18-13(19)11(9)7-8/h1-7H,(H,18,19) |
InChI-Schlüssel |
KHQKHUHVWNTTPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)


![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)


![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
